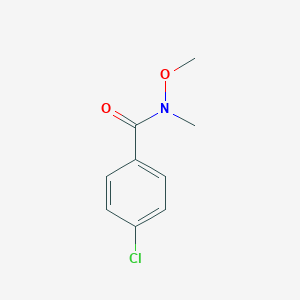

4-Chloro-N-methoxy-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUOAIXJPPMULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460861 | |

| Record name | 4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122334-37-6 | |

| Record name | 4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-N-methoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4-Chloro-N-methoxy-N-methylbenzamide. This compound, a member of the Weinreb amide class, is a critical intermediate in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Core Chemical Properties

This compound is a colorless to light yellow clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| CAS Number | 122334-37-6 |

| Appearance | Colorless to Light yellow clear liquid |

| Purity | >98.0% (GC) |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Expected to be soluble in organic solvents |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of expected data.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the N-methyl protons, and the N-methoxy protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, the N-methyl carbon, and the N-methoxy carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Experimental Protocols

The synthesis of this compound is typically achieved via the reaction of 4-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This method is a standard procedure for the formation of Weinreb amides.[1]

Synthesis of this compound

Materials:

-

4-chlorobenzoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine or another suitable base

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add pyridine (2.2 equivalents) to the stirred solution.

-

In a separate flask, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 4-chlorobenzoyl chloride solution dropwise to the cooled reaction mixture over 30-60 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel to obtain pure this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis of this compound and its molecular structure.

Caption: Logical workflow for the synthesis of this compound.

Caption: Key functional groups in this compound.

Applications in Research and Development

As a Weinreb amide, this compound is a versatile reagent in organic synthesis. Its primary utility lies in its controlled reactivity with organometallic reagents, such as Grignard and organolithium reagents, to form ketones without the common side reaction of over-addition to form tertiary alcohols. This is due to the formation of a stable chelated intermediate that is unreactive until acidic workup.

Furthermore, Weinreb amides can be selectively reduced to aldehydes using reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The stability of the intermediate prevents over-reduction to the corresponding alcohol. This controlled reactivity makes this compound a valuable building block in the synthesis of complex molecules with diverse biological activities, including pharmaceuticals and agrochemicals.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Chloro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 4-Chloro-N-methoxy-N-methylbenzamide, a Weinreb amide of significant interest in organic synthesis. This document outlines the expected outcomes from key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols and data interpretation are presented to serve as a practical resource for researchers in the field.

Chemical Identity and Properties

This compound is a substituted aromatic compound with the following key identifiers:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-Methoxy-N-methyl-4-chlorobenzamide |

| CAS Number | 122334-37-6 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Chemical Structure |

Spectroscopic Data for Structure Confirmation

The structural confirmation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques. The following sections detail the predicted and expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. A notable feature of N-methoxy-N-methyl amides is the potential for hindered rotation around the amide C-N bond, which can lead to broadening of the N-methyl and N-methoxy proton signals at room temperature. These signals are expected to sharpen upon heating.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~ 7.40 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~ 3.75 | Singlet (broad) | 3H | O-CH₃ |

| ~ 3.35 | Singlet (broad) | 3H | N-CH₃ |

The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (Amide Carbonyl) |

| ~ 138 | Aromatic (C-4) |

| ~ 132 | Aromatic (C-1) |

| ~ 129 | Aromatic (C-2, C-6) |

| ~ 128 | Aromatic (C-3, C-5) |

| ~ 61 | O-CH₃ |

| ~ 34 | N-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its elemental composition and substructures. For the isomeric 2-chloro-N-methoxy-N-methylbenzamide, high-resolution mass spectrometry (HRMS) data has been reported as m/z [M+H]⁺ calculated for C₉H₁₁ClNO₂ as 200.0478 and found to be 200.0473. As an isomer, this compound will have the same exact mass.

Table 3: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 199/201 | Molecular ion (M⁺) peak with characteristic ~3:1 isotopic pattern for chlorine |

| 168/170 | Loss of OCH₃ |

| 139/141 | [Cl-C₆H₄-CO]⁺ fragment |

| 111/113 | [Cl-C₆H₄]⁺ fragment |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1680-1650 | Strong | C=O (Amide I band) stretch |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1100-1000 | Strong | C-O stretch |

| ~ 850-800 | Strong | C-Cl stretch |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Acquire the spectrum on the same instrument (125 MHz for ¹³C). Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Mass Spectrometry (High-Resolution)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Infrared Spectroscopy

-

Sample Preparation: As the compound is expected to be a solid or oil, the spectrum can be obtained as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on a Fourier Transform Infrared (FTIR) spectrometer.

Structure Elucidation Workflow

The process of elucidating the structure of an unknown compound follows a logical progression of experiments and data analysis.

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Signaling Pathways and Logical Relationships

While this molecule is a synthetic intermediate and not directly involved in biological signaling pathways, its synthesis can be represented as a logical workflow.

Caption: A typical synthetic pathway for the formation of this compound.

Synthesis of 4-Chloro-N-methoxy-N-methylbenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-N-methoxy-N-methylbenzamide, a versatile Weinreb amide intermediate crucial in the fields of pharmaceutical and agrochemical development. This document details the primary synthetic methodologies, experimental protocols, and key quantitative data to support research and development activities.

Introduction

This compound (CAS No. 122334-37-6) is a key building block in organic synthesis.[1] Its utility stems from the Weinreb amide functionality, which allows for the controlled formation of ketones and aldehydes upon reaction with organometallic reagents, avoiding the common issue of over-addition that can occur with other acylating agents.[2][3] This precise reactivity makes it an invaluable intermediate in the synthesis of complex molecular architectures found in numerous biologically active compounds.[1] High-purity this compound is particularly sought after in the pharmaceutical industry to ensure clean reaction profiles and minimize byproducts in drug synthesis.[1]

Synthetic Pathways

The synthesis of this compound is most commonly achieved through two primary routes, both of which are variations of the well-established Weinreb amide synthesis.

Route 1: From 4-Chlorobenzoyl Chloride

This is the most direct and widely employed method. It involves the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated during the reaction.

Route 2: From 4-Chlorobenzoic Acid

This approach begins with the activation of 4-chlorobenzoic acid to form a more reactive species, such as an acid anhydride or an activated ester, which is then reacted with N,O-dimethylhydroxylamine. Common activating agents include carbodiimides or reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[3]

The following diagram illustrates the general synthetic workflow.

Caption: General Synthesis Workflow for this compound.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 122334-37-6 | [4] |

| Molecular Formula | C₉H₁₀ClNO₂ | |

| Molecular Weight | 199.63 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Purity (typical) | >98.0% (by GC) | [5] |

| Boiling Point | Not available | |

| Melting Point | Not available |

Experimental Protocols

Synthesis from 4-Chlorobenzoyl Chloride (Route 1)

This protocol is adapted from standard procedures for Weinreb amide synthesis.

Materials:

-

4-Chlorobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Suspension: Add anhydrous dichloromethane to the flask, followed by the slow addition of pyridine (2.2 equivalents) at 0 °C (ice bath). Stir the resulting suspension for 15-20 minutes.

-

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

The reaction scheme is depicted below.

Caption: Reaction scheme for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (AA'BB' system, 2H each) in the range of 7.4-7.8 ppm. Singlets for the N-methyl and O-methyl groups around 3.3 ppm and 3.5 ppm, respectively. (Predicted based on similar structures).[6] |

| ¹³C NMR | Carbonyl carbon around 168-170 ppm. Aromatic carbons in the range of 128-140 ppm. N-methyl and O-methyl carbons at approximately 34 ppm and 61 ppm, respectively. |

| IR Spectroscopy | Strong carbonyl (C=O) stretching band around 1640-1660 cm⁻¹. C-Cl stretching band in the fingerprint region. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of 199.63 g/mol , showing the characteristic isotopic pattern for a chlorine-containing compound. |

Safety and Handling

-

4-Chlorobenzoyl chloride is corrosive and lachrymatory. It reacts with moisture to produce HCl gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine and dichloromethane are toxic and volatile. Avoid inhalation and skin contact.

-

The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the acid chloride.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 122334-37-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-N-methoxy-N-methylbenzamide

CAS Number: 122334-37-6

This technical guide provides a comprehensive overview of 4-Chloro-N-methoxy-N-methylbenzamide, a versatile Weinreb amide that serves as a key intermediate in the synthesis of a wide range of compounds, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid at room temperature.[1] It is typically available with a purity of 98% or higher. While some physical properties like a definitive melting and boiling point are not widely reported, its fundamental characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 122334-37-6 | [2][3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [4][5] |

| Molecular Weight | 199.63 g/mol | [2][5] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Purity | ≥98% | [4] |

| Solubility | Soluble in many common organic solvents. | [1] |

Synthesis and Mechanism

The synthesis of this compound, a Weinreb amide, is typically achieved through the reaction of 4-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. The reaction is an acyl substitution at the carbonyl carbon of the acid chloride. The presence of a mild base is required to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of Weinreb amides.

Materials:

-

4-chlorobenzoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (2.2 equivalents) to the stirred solution.

-

In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane.

-

Add the 4-chlorobenzoyl chloride solution dropwise to the cooled reaction mixture over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel if necessary.

Synthesis Workflow

Spectroscopic Data

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons, the N-methyl protons, and the O-methyl protons. Due to restricted rotation around the amide C-N bond, the signals for the N-methyl and O-methyl groups may appear as broad humps at room temperature, which resolve into sharp singlets at higher temperatures. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons of the N-methyl and O-methyl groups. |

| Mass Spectrometry | High-resolution mass spectrometry of the protonated molecule [M+H]⁺ would have a calculated m/z of 200.0478 for the C₉H₁₁ClNO₂⁺ ion. |

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily due to the utility of the Weinreb amide functionality. This group allows for the controlled addition of organometallic reagents to form ketones, avoiding the over-addition that can lead to tertiary alcohols.

Role in Pharmaceutical Synthesis

This compound serves as a key intermediate in the development of various pharmaceuticals. While specific pathways for this exact molecule are not extensively published, related structures are integral to the synthesis of compounds targeting a range of conditions. For example, benzamide derivatives are explored for their potential as anticancer agents, with some showing activity in cell cycle arrest and apoptosis induction. The chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Agrochemical Applications

In the agrochemical sector, this compound is used in the synthesis of novel pesticides and herbicides. The incorporation of the 4-chlorobenzoyl moiety can be a critical step in building the final active ingredient.

General Synthetic Utility

The reactivity of this compound makes it a versatile reagent in synthetic chemistry. The chloro-substituted aromatic ring can undergo various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for further molecular diversification.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. 4-CHLORO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE - Safety Data Sheet [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-chloro-N-methoxy-N-methylButanamide | C6H12ClNO2 | CID 11252200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methoxy-N-methylbenzamide, also known as a Weinreb amide, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its utility stems from the N-methoxy-N-methylamide functionality, which allows for the controlled and high-yield synthesis of ketones and aldehydes through reaction with organometallic reagents. This guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and characterization.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some physical properties are reported by chemical suppliers, experimentally verified data in peer-reviewed literature is scarce.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₀ClNO₂ | - |

| Molecular Weight | 199.63 g/mol | - |

| CAS Number | 122334-37-6 | - |

| Physical State | Colorless to light yellow clear liquid | Commercial Supplier[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility in Water | Practically insoluble (0.022 g/L at 25 °C) | Calculated |

Spectral Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 7.4-7.8 ppm), a singlet for the N-methyl protons (around 3.3 ppm), and a singlet for the O-methyl protons (around 3.7 ppm). Due to restricted rotation around the amide C-N bond, broadening of the N-methyl and O-methyl signals at room temperature is possible. |

| ¹³C NMR | Aromatic carbon signals (in the range of 128-138 ppm), a signal for the carbonyl carbon (around 168 ppm), and signals for the N-methyl and O-methyl carbons (in the range of 32-62 ppm). |

| FTIR (cm⁻¹) | A strong absorption band for the C=O (amide I) stretch is expected around 1630-1680 cm⁻¹. C-N stretching and N-O stretching bands are also anticipated. Aromatic C-H and C=C stretching vibrations will be present in the fingerprint region. |

| Mass Spec. (EI) | The molecular ion peak (M⁺) would be expected at m/z 199 (for ³⁵Cl) and 201 (for ³⁷Cl) in a roughly 3:1 ratio. Common fragmentation patterns for benzamides include cleavage of the amide bond, leading to fragments corresponding to the chlorobenzoyl cation (m/z 139/141) and the N-methoxy-N-methylaminyl radical. |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound (Weinreb Amide Synthesis)

This protocol describes a general and efficient method for the preparation of Weinreb amides from the corresponding acid chloride.

Materials:

-

4-Chlorobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (2.2 equivalents) to the stirred solution.

-

In a separate flask, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM.

-

Transfer the 4-chlorobenzoyl chloride solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Determination of Physical Properties

Should the purified product be a solid, its melting point can be determined as a key indicator of purity.

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.[2][3][4] A pure compound should have a sharp melting point range of 1-2 °C.

A qualitative assessment of solubility in various solvents can provide useful information.

Procedure:

-

Place approximately 10-20 mg of the compound into a series of small test tubes.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in small portions, shaking vigorously after each addition.

-

Observe whether the compound dissolves completely, partially, or not at all at room temperature.

-

If the compound does not dissolve at room temperature, gently warm the test tube and observe any changes in solubility.

Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5][6][7]

-

Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.

-

If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[8]

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Sample Preparation (for a liquid sample):

-

Place a small drop of the neat liquid onto the surface of an ATR crystal or between two KBr plates.[9][10]

-

If using KBr plates, gently press them together to form a thin film.

Sample Preparation (for a solid sample):

-

Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.[9]

-

Alternatively, acquire the spectrum using an ATR accessory by pressing the solid sample firmly against the ATR crystal.[9][11]

Data Acquisition:

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Sample Preparation:

-

For analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a GC inlet or a direct insertion probe.[12][13]

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12][13][14]

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

References

- 1. This compound | 122334-37-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-depth Technical Guide to 4-Chloro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-N-methoxy-N-methylbenzamide, a versatile Weinreb amide intermediate crucial in modern organic synthesis. This document details its physicochemical properties, a robust experimental protocol for its synthesis, and its primary application in the formation of carbon-carbon bonds for the synthesis of ketones, a common structural motif in pharmaceuticals and other bioactive molecules.

Core Compound Data

This compound, also known as a Weinreb amide, is a key reagent in organic chemistry that allows for the controlled addition of organometallic reagents to form ketones. Its structure prevents the common problem of over-addition that can occur with more reactive acylating agents.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| CAS Number | 122334-37-6 | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Purity | >98.0% (GC) | [3] |

| Density | 1.23 g/cm³ | [2] |

| Flash Point | 156 °C | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | N-Methoxy-N-methyl-4-chlorobenzamide | [3] |

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of this compound from 4-chlorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride. This method is a standard procedure for the formation of Weinreb amides.

Materials:

-

4-chlorobenzoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane. Cool the solution in an ice bath.

-

Base Addition: Slowly add pyridine (2.2 equivalents) to the stirred solution.

-

Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the cooled reaction mixture over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Synthetic Utility and Workflow

This compound is primarily utilized in the Weinreb ketone synthesis. This reaction is valued for its high yield and tolerance of a wide range of functional groups.

General Synthesis Workflow

The synthesis of this compound is a straightforward acylation reaction.

Caption: General workflow for the synthesis of this compound.

Weinreb Ketone Synthesis Signaling Pathway

The key to the Weinreb ketone synthesis is the formation of a stable chelated tetrahedral intermediate. This intermediate prevents the second addition of the organometallic reagent, which would otherwise lead to the formation of a tertiary alcohol. The intermediate is then hydrolyzed upon acidic workup to yield the desired ketone.

Caption: Simplified mechanism of the Weinreb ketone synthesis.

Applications in Drug Development

As an important building block, this compound is a precursor to a variety of complex molecules, including active pharmaceutical ingredients (APIs). For instance, related benzamide derivatives are utilized in the synthesis of protein kinase inhibitors, a significant class of drugs in cancer therapy. The ability to introduce a keto-group with high precision is invaluable in the multi-step synthesis of such complex molecules. Its use is also prominent in the agrochemical industry for the development of new pesticides and herbicides.

References

Stability and Storage of 4-Chloro-N-methoxy-N-methylbenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-N-methoxy-N-methylbenzamide, a versatile Weinreb amide intermediate crucial in pharmaceutical and chemical synthesis. Due to the limited availability of specific stability data for this compound in public literature, this document outlines potential degradation pathways based on analogous structures and details robust experimental protocols for conducting forced degradation studies. These studies are essential for determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing appropriate storage and handling procedures.

Recommended Storage Conditions

Proper storage is paramount to ensure the integrity and purity of this compound. Based on available safety data sheets and general best practices for chemical reagents, the following conditions are recommended:

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable, though for long-term storage, refrigeration (-20°C) may be considered to minimize potential degradation. | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture. | [2] |

| Container | Keep in a tightly sealed, light-resistant container to protect from light and moisture. | [2][3] |

| Ventilation | Store in a well-ventilated area. | [3] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, analogous compounds suggest potential vulnerabilities to hydrolysis and thermal decomposition.

Hydrolysis

The amide bond in this compound can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. A study on substituted N-chloro-N-methylbenzamides demonstrated that hydrolysis can occur in aqueous alkaline solutions[4]. This process would likely yield 4-chlorobenzoic acid and N-methoxy-N-methylamine as primary degradation products.

Thermal Decomposition

Structurally similar N,N-dialkoxyamides have been shown to undergo thermal decomposition[5]. While the exact mechanism for this compound is not determined, it is plausible that elevated temperatures could induce degradation. The stability of amines, in general, is known to be affected by temperature, especially in the presence of carbon dioxide[6].

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component in the development of new drug substances and for understanding the stability of chemical intermediates[7][8][9]. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways[7].

The following sections detail generalized experimental protocols for conducting forced degradation studies on this compound.

Experimental Protocols

The goal of these protocols is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without extensive secondary degradation[10].

-

Objective: To assess the stability of the compound in acidic and basic environments.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For acid hydrolysis, treat the stock solution with 0.1 N to 1 N hydrochloric acid (HCl).

-

For basic hydrolysis, treat the stock solution with 0.1 N to 1 N sodium hydroxide (NaOH).

-

Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Neutralize the aliquots before analysis.

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Objective: To evaluate the compound's susceptibility to oxidation.

-

Protocol:

-

Prepare a stock solution of the compound as described above.

-

Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3-30%.

-

Incubate the solution at room temperature.

-

Monitor the reaction at various time intervals.

-

Analyze the samples by HPLC.

-

-

Objective: To determine the effect of heat on the compound's stability.

-

Protocol:

-

Place the solid compound in a thermostatically controlled oven at elevated temperatures (e.g., 60°C, 80°C, 100°C) for a specified period.

-

Separately, prepare a solution of the compound and expose it to similar thermal stress.

-

At predetermined time points, remove samples, allow them to cool to room temperature, and prepare them for analysis.

-

Analyze the samples by HPLC.

-

-

Objective: To assess the compound's sensitivity to light.

-

Protocol:

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of visible and ultraviolet light with a specified overall illumination.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples by HPLC.

-

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. HPLC is the most common technique for this purpose[11].

-

Column: A C18 reverse-phase column is often a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.

-

Detection: A photodiode array (PDA) detector is recommended to identify peaks and check for peak purity.

-

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. The following table provides a template for presenting the data.

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT) |

| Acid Hydrolysis | 1 N HCl | 24 | 60 | |||

| Base Hydrolysis | 1 N NaOH | 24 | 60 | |||

| Oxidation | 30% H₂O₂ | 24 | RT | |||

| Thermal (Solid) | - | 48 | 80 | |||

| Thermal (Solution) | - | 48 | 80 | |||

| Photolytic | ICH Q1B | - | - |

RT: Retention Time

Conclusion

References

- 1. 122334-37-6|this compound|BLD Pharm [bldpharm.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 4-CHLORO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE - Safety Data Sheet [chemicalbook.com]

- 4. The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. longdom.org [longdom.org]

- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 10. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

4-Chloro-N-methoxy-N-methylbenzamide: A Technical Safety Guide for Researchers

An In-depth Whitepaper for Drug Development Professionals and Scientists

This technical guide provides a comprehensive overview of the safety data for 4-Chloro-N-methoxy-N-methylbenzamide (CAS No. 122334-37-6). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document synthesizes available safety information, including hazard classifications, handling procedures, and personal protective equipment recommendations.

Chemical Identification and Physical Properties

This section provides the fundamental identification and physical characteristics of this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 122334-37-6 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Appearance | Colorless to Light yellow clear liquid |

| Purity | >98.0% (GC) |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation.

GHS Classification

| Hazard Class | Category |

| Skin Irritation | Category 2 |

| Serious Eye Irritation | Category 2A |

Hazard Statements

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

Signal Word: Warning

Hazard Pictogram:

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to precautionary statements and the use of appropriate personal protective equipment are crucial for the safe handling of this compound.

Precautionary Statements

| Code | Statement |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

Recommended Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator should be used. |

| Body Protection | Appropriate protective clothing to prevent skin contact. |

Toxicological Information

Detailed quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound, are not publicly available in the conducted searches. The primary known toxicological effects are skin and eye irritation.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for determining skin and eye irritation potential.

General Protocol for In Vitro Skin Irritation Testing (Based on OECD Guideline 439):

-

Test System: A reconstituted human epidermis (RhE) model is used, which mimics the biochemical and physiological properties of the upper layers of human skin.

-

Procedure:

-

A small amount of the test chemical (this compound) is applied topically to the surface of the RhE tissue.

-

The chemical is left in contact with the tissue for a specified period (e.g., 60 minutes).

-

After the exposure period, the tissue is thoroughly rinsed to remove the chemical.

-

The tissue is then incubated for a post-exposure period (e.g., 42 hours).

-

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified by spectrophotometry.

-

Classification: The substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).

General Protocol for Eye Irritation Testing (Based on OECD Guideline 492):

-

Test System: A reconstituted human cornea-like epithelium (RhCE) model is employed.

-

Procedure:

-

The test chemical is applied to the surface of the RhCE tissue.

-

After a defined exposure time, the tissue is rinsed.

-

A post-exposure incubation period follows.

-

-

Viability Assessment: Similar to the skin irritation test, cell viability is determined using a method like the MTT assay.

-

Classification: A chemical is classified as causing serious eye irritation if the tissue viability falls below a specific cutoff value (typically ≤ 60%).

Handling, Storage, and Disposal

Handling:

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

Diagrams

The following diagrams illustrate the general workflow for handling hazardous chemicals and a logical representation of first aid procedures.

The Enduring Role of Weinreb Amides in Modern Organic Synthesis: A Technical Guide

Abstract: First introduced in 1981, the N-methoxy-N-methylamide, or Weinreb amide, has become an indispensable tool in organic synthesis for the preparation of ketones and aldehydes.[1][2] Its unique ability to react with potent organometallic and hydride reagents in a controlled, single-addition fashion circumvents the pervasive issue of over-addition that plagues reactions with other carboxylic acid derivatives like esters and acid chlorides.[3][4] This technical guide provides an in-depth exploration of the core principles, synthesis, and reactivity of Weinreb amides, complete with experimental protocols and data, demonstrating their continued relevance for researchers, chemists, and professionals in drug development.

The Challenge of Carbonyl Addition: The Over-addition Problem

The synthesis of ketones and aldehydes from carboxylic acid derivatives is a fundamental transformation in organic chemistry.[5] However, the direct use of highly reactive nucleophiles, such as Grignard or organolithium reagents, with precursors like esters or acid chlorides is often inefficient.[4] The ketone or aldehyde product formed after the initial addition is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of undesired tertiary or secondary alcohol byproducts, respectively.[6][7] This lack of control, even with careful stoichiometry, significantly lowers the yield of the desired carbonyl compound.[2][3]

The Weinreb Amide Solution: A Stable Intermediate

The Weinreb amide elegantly solves the over-addition problem through a unique mechanistic feature. Upon nucleophilic attack by an organometallic or hydride reagent, the Weinreb amide does not immediately collapse to a carbonyl. Instead, it forms a stable, five-membered tetrahedral intermediate, which is stabilized by chelation of the metal atom (e.g., Mg or Li) between the carbonyl oxygen and the N-methoxy oxygen.[1][6][8] This chelated intermediate is stable at low temperatures and unreactive towards further nucleophilic attack.[1] The desired ketone or aldehyde is only liberated upon aqueous workup, which quenches the reagent and breaks down the intermediate.[4][6]

Synthesis of Weinreb Amides

A key advantage of Weinreb amides is their accessibility from a variety of common starting materials.[9][10] The choice of method often depends on the scale and the functional groups present in the substrate. The most common precursor is N,O-dimethylhydroxylamine, which is commercially available as a stable hydrochloride salt.[1]

| Starting Material | Common Reagents | Typical Conditions | Yield Range (%) | Citations |

| Acid Chloride | N,O-dimethylhydroxylamine HCl, Pyridine or DIPEA | CH₂Cl₂ or CHCl₃, 0 °C to RT | 65 - 95+ | [11] |

| Carboxylic Acid | N,O-dimethylhydroxylamine HCl, Coupling agent (BOP, EDCI/HOBt, DMT-MM, CPI-Cl) | DMF or CH₂Cl₂, 0 °C to RT | 63 - 97 | [2][12] |

| Ester / Lactone | N,O-dimethylhydroxylamine HCl, AlMe₃ or i-PrMgCl | Toluene or THF, 0 °C to reflux | Good to Excellent | [1][13] |

| Aryl Halide | N,O-dimethylhydroxylamine, CO, Pd catalyst (Buchwald) | Toluene, high temp. | Varies | [1] |

Experimental Protocol: Synthesis from an Acid Chloride[12]

This protocol is a general procedure for the synthesis of a Weinreb amide from an acid chloride.

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the acid chloride (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq.).

-

Solvent: Add anhydrous dichloromethane (CH₂Cl₂) or ethanol-free chloroform (CHCl₃) to dissolve the solids.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Slowly add pyridine (2.2 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction with water or dilute HCl. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or distillation to afford the pure Weinreb amide.

Reactivity and Key Applications

The primary utility of Weinreb amides lies in their clean conversion to ketones and aldehydes.[9][11] They are compatible with a wide range of functional groups, including silyl ethers, esters, protected amines, and sulfonates, making them valuable in complex, multi-step syntheses.[1]

Synthesis of Ketones

The reaction of Weinreb amides with organolithium or Grignard reagents is the most common method for ketone synthesis, known as the Weinreb-Nahm ketone synthesis.[1][3] This reaction forms carbon-carbon bonds with high fidelity and is widely used in the synthesis of natural products and pharmaceuticals.[1]

| Nucleophile Type | Reagent Example | Typical Conditions | Yield Range (%) | Citations |

| Alkyl | n-BuLi, MeMgBr | THF or Et₂O, -78 °C to 0 °C | 70 - 95+ | [1][9] |

| Aryl | PhLi, PhMgBr | THF or Et₂O, -78 °C to RT | 70 - 90 | [1] |

| Vinyl | VinylMgBr | THF, -78 °C to 0 °C | 75 - 90 | [1] |

| Alkynyl | Ethynyl-Li | THF, -78 °C to 0 °C | 70 - 85 | [1] |

-

Setup: Dissolve the Weinreb amide (1.0 eq.) in anhydrous THF or diethyl ether in a flame-dried, three-neck flask under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add the organolithium or Grignard reagent (1.1 - 1.5 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Quenching: Slowly quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

-

Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude ketone by flash column chromatography.

Synthesis of Aldehydes

The reduction of Weinreb amides provides a reliable route to aldehydes, a functional group that can be difficult to obtain from other carboxylic acid derivatives without over-reduction to the primary alcohol.[14] Common reducing agents include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H).[15]

| Reducing Agent | Typical Conditions | Yield Range (%) | Notes | Citations |

| LiAlH₄ | THF or Et₂O, -78 °C to 0 °C | 70 - 90 | Powerful, less chemoselective | [1] |

| DIBAL-H | CH₂Cl₂ or Toluene, -78 °C | 75 - 95 | Milder, more chemoselective | |

| Mg(BH₄)₂ Analogs | Ambient temperature | Good yields | Enhanced chemoselectivity | [15] |

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve the Weinreb amide (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C or -78 °C, depending on the substrate's reactivity.

-

Reagent Addition: Add a solution of LiAlH₄ (typically 1.0 M in THF, 1.0-1.5 eq.) dropwise, ensuring the temperature remains low.

-

Reaction: Stir the mixture for 30 minutes to 2 hours at the low temperature. Monitor the reaction by TLC.

-

Quenching: Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (n mL), followed by 15% aqueous NaOH (n mL), and finally water (3n mL), where n = grams of LiAlH₄ used (Fieser workup).[14] This procedure forms a granular precipitate that is easy to filter.

-

Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Conclusion

The Weinreb amide is a powerful and versatile functional group in organic synthesis. Its defining feature—the formation of a stable, chelated tetrahedral intermediate—provides a robust solution to the common problem of over-addition in carbonyl chemistry.[8][13] The ease of preparation from various starting materials and the high-yield conversion to ketones and aldehydes under mild conditions ensure its place as a go-to acylating agent for chemists in academic and industrial settings.[11] Its predictable reactivity and tolerance for a wide array of other functional groups make it an invaluable tool in the construction of complex molecules, from natural products to active pharmaceutical ingredients.[1]

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 4. Weinreb Ketone Synthesis [organic-chemistry.org]

- 5. utd-ir.tdl.org [utd-ir.tdl.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 10. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 11. Weinreb amides [pubsapp.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]

mechanism of Weinreb amide reactions

An In-depth Technical Guide to the Mechanism of Weinreb Amide Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yield method for the synthesis of ketones and aldehydes.[1] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction overcomes a significant challenge in organic synthesis: the over-addition of organometallic reagents to carboxylic acid derivatives.[2] Standard reagents like esters or acid chlorides, when treated with organolithium or Grignard reagents, often yield tertiary alcohols as the major product due to the high reactivity of the intermediate ketone.[2][3] The Weinreb-Nahm reaction elegantly circumvents this issue through the use of a unique functional group, the N-methoxy-N-methylamide, commonly known as the Weinreb amide.[4]

The remarkable selectivity of this reaction is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[4][5] This intermediate prevents the unwanted second addition of the organometallic reagent, collapsing to the desired ketone or aldehyde only upon aqueous workup.[4][6] Its versatility, mild reaction conditions, and high chemoselectivity have made it an indispensable tool in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[1]

The Core Reaction Mechanism

The efficacy of the Weinreb ketone synthesis hinges on the unique structure of the N-methoxy-N-methylamide. The reaction proceeds via a nucleophilic acyl substitution, but with a crucial stabilizing feature.

-

Nucleophilic Addition and Chelation: An organometallic reagent (such as a Grignard reagent, R'-MgX, or an organolithium reagent, R'-Li) adds to the amide's carbonyl carbon.[7] This addition forms a tetrahedral intermediate.[8] The key to the reaction's success is that the metal cation (MgX⁺ or Li⁺) is chelated by both the oxygen of the carbonyl and the N-methoxy group, forming a stable five-membered ring.[1][3][8]

-

Stability of the Intermediate: This chelated tetrahedral intermediate is exceptionally stable at low temperatures and does not readily collapse to form a ketone.[1][9] This stability is the critical difference compared to reactions with esters or acid chlorides, where the intermediate quickly eliminates an alkoxide or halide to form a ketone, which is then susceptible to a second nucleophilic attack.[3][6] The stability of the Weinreb intermediate effectively protects the carbonyl group from over-addition.[10][11]

-

Aqueous Workup and Product Formation: The stable intermediate persists until a deliberate aqueous or acidic workup is performed.[3][4] Protonation and subsequent collapse of the intermediate liberate the desired ketone (R-CO-R') and N,O-dimethylhydroxylamine.[6] If a hydride reagent like lithium aluminum hydride (LiAlH₄) is used instead of an organometallic reagent, the reaction yields an aldehyde upon workup.[1]

The proposed mechanism, involving this stable chelated intermediate, was confirmed by spectroscopic and kinetic analyses years after its initial proposal.[1]

Caption: The mechanism involves a stable, chelated tetrahedral intermediate.

Preparation of Weinreb-Nahm Amides

The synthesis of the Weinreb amide precursor is straightforward and can be accomplished from various starting materials, enhancing the method's versatility.

-

From Acid Chlorides: The original and a very common method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[4][12]

-

From Carboxylic Acids: Direct conversion from carboxylic acids is possible using a wide range of modern peptide coupling reagents.[4] Reagents such as dicyclohexylcarbodiimide (DCC), (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) are effective.[4][5][13]

-

From Esters and Lactones: Esters can be converted to Weinreb amides using reagents like trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl).[1][14]

Caption: A typical experimental workflow for preparing Weinreb amides.

Quantitative Data Summary

The Weinreb ketone synthesis is known for its high yields across a broad range of substrates and organometallic reagents.

| Starting Material (Weinreb Amide) | Organometallic Reagent | Conditions | Product | Yield (%) | Reference |

| α-siloxy Weinreb amide | n-butyllithium (1.1 equiv) | THF, -78 °C, 2.5 h | α-siloxy ketone | 83% | [2] |

| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | THF, 0 °C to rt | Benzophenone | 95% | N/A |

| N-Boc-L-proline Weinreb amide | Methylmagnesium bromide | THF, -78 °C to 0 °C | N-Boc-2-acetylpyrrolidine | 88% | N/A |

| N-methoxy-N-methyl-(2-furyl)carboxamide | Vinyllithium | THF, -78 °C | 1-(2-Furyl)prop-2-en-1-one | 75% | N/A |

| 3,4-dimethoxy-N-methoxy-N-methylbenzamide | Isopropylmagnesium chloride | THF, 0 °C | 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one | 92% | [15] |

Note: N/A indicates data synthesized from typical literature examples for illustrative purposes, as specific citations for these exact transformations were not available in the provided search results.

Detailed Experimental Protocols

Protocol 1: Synthesis of an α-siloxy Ketone via Weinreb Reaction

This protocol is adapted from a procedure reported in the Journal of Organic Chemistry.[2]

-

Materials:

-

α-siloxy Weinreb amide (0.60 mmol, 1.0 mol equiv)

-

Dry tetrahydrofuran (THF)

-

n-butyllithium (1.34 M solution in hexanes, 0.66 mmol, 1.1 mol equiv)

-

Saturated aqueous NH₄Cl

-

Ethyl acetate

-

Anhydrous Na₂SO₄

-

Silica gel for chromatography

-

-

Procedure:

-

The α-siloxy Weinreb amide (186 mg, 0.60 mmol) is dissolved in dry THF (to a concentration of 0.12 M) in a flame-dried flask under an argon atmosphere.

-

The solution is cooled to –78 °C using a dry ice/acetone bath.

-

The n-butyllithium solution (493 μL, 0.66 mmol) is added dropwise to the stirred solution.

-

The resulting mixture is stirred at –78 °C for 2.5 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

The mixture is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with 5% EtOAc in petroleum spirit) to afford the α-siloxy ketone as a colorless oil (153 mg, 83% yield).[2]

-

Protocol 2: Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol for amide formation is adapted from a procedure utilizing triphenylphosphine and iodine.[16]

-

Materials:

-

3,4-dimethoxybenzoic acid (182.1 mg, 1.0 mmol)

-

Triphenylphosphine (PPh₃) (1.0 mmol)

-

Iodine (I₂) (1.0 mmol)

-

Dry dichloromethane (CH₂Cl₂)

-

N,N-Diisopropylethylamine (iPr₂NEt) (434 μL, 2.5 mmol)

-

N,O-dimethylhydroxylamine hydrochloride (97.5 mg, 1.0 mmol)

-

Water

-

-

Procedure:

-

In a clean, dry round-bottom flask, place PPh₃ (1.0 mmol) and I₂ (1.0 mmol) in dry CH₂Cl₂ (4 mL).

-

Flush the reaction mixture with nitrogen gas and stir at 0 °C for 5 minutes.

-

At 0 °C, add the 3,4-dimethoxybenzoic acid (1.0 mmol).

-

Add iPr₂NEt (2.5 mmol) dropwise, followed by the addition of N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour (monitor by TLC).

-

Dilute the reaction mixture with water and extract with CH₂Cl₂.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate under reduced pressure to afford the crude product, which can be further purified if necessary.[16]

-

Conclusion

The Weinreb amide reaction provides a powerful and nuanced tool for the controlled synthesis of ketones and aldehydes, which are pivotal functional groups in drug development and materials science. Its primary advantage lies in the formation of a stable, chelated tetrahedral intermediate that effectively prevents the over-addition of highly reactive organometallic nucleophiles—a common problem with other acyl compounds.[1][5] The ease of preparation of Weinreb amides from a variety of precursors further enhances their synthetic utility.[4][10] The detailed mechanistic understanding and well-defined experimental protocols associated with this reaction empower chemists to construct complex molecular architectures with precision and high efficiency.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. Weinreb amides [pubsapp.acs.org]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Tetrahedral carbonyl addition compound - Wikipedia [en.wikipedia.org]

- 9. Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N -acylpyrroles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC05215D [pubs.rsc.org]

- 10. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. tutorchase.com [tutorchase.com]

- 14. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Ketones via Reaction of 4-Chloro-N-methoxy-N-methylbenzamide with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract